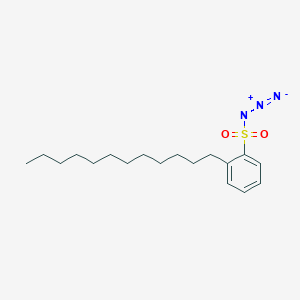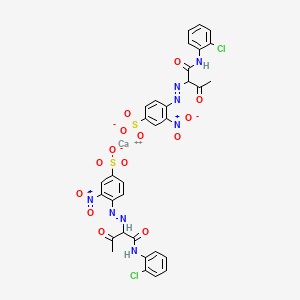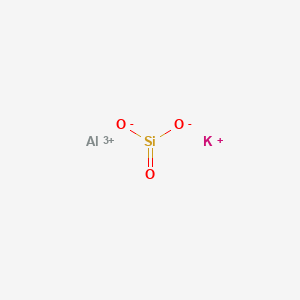
Dodecylbenzenesulfonyl Azide
Vue d'ensemble
Description
Dodecylbenzenesulfonyl azide, with the chemical formula C₁₈H₂₉N₃O₂S, is a versatile compound used in various synthetic processes. It belongs to the class of diazo compounds and contains a sulfonyl azide group. This compound has gained attention due to its potential applications in organic synthesis and chemical biology .
Molecular Structure Analysis
The molecular formula of Dodecylbenzenesulfonyl azide is C₁₈H₂₉N₃O₂S, with a molecular weight of 351.51 g/mol. It contains a long alkyl chain attached to a benzene ring, along with a sulfonyl azide functional group. The compound exists as a liquid at room temperature .
Chemical Reactions Analysis
- Solid-Phase Synthesis : Employed in reactions catalyzed by palladium or rhodium carbenoids for the preparation of diverse compounds .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
Dodecylbenzenesulfonyl Azide is significant in chemical synthesis, particularly in reactions involving replacement and diazotransfer. It is identified as a less hazardous diazotransfer reagent compared to others, with low thermal hazard and impact sensitivity, making it safer for use in laboratory settings (Tuma, 1994). Additionally, it plays a role in organic syntheses, where it is utilized in reactions like cyclopropenation of alkynes with styryldiazoacetates and in asymmetric intermolecular C-H activation (Briones et al., 2010), (Davies & Walji, 2003).
Industrial Applications
In industrial contexts, dodecylbenzenesulfonyl azide is used as a surfactant in various processes. It plays a role in the formulation of products like detergents and cleaning agents due to its surfactant properties. Its application extends to the removal of pollutants, such as in the photocatalytic oxidation of organic pollutants in water, indicating its environmental utility (Domínguez et al., 1998).
Environmental Decontamination
One notable application is in the environmental sector, particularly in decontamination processes. Dodecylbenzenesulfonyl azide, in the form of sodium dodecylbenzenesulfonate, is utilized for the removal of radioactive atoms, such as Cs ions, from nuclear decontamination sites. Its effectiveness in binding with radioactive elements makes it a valuable tool in nuclear cleanup efforts (Kim et al., 2019).
Energy Storage
In the field of energy, it finds applications in battery technology. Dodecylbenzenesulfonate-doped poly(pyrrole) films have been studied as secondary battery electrodes, indicating its potential in improving energy storage technologies (Peres et al., 1992).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-diazo-2-dodecylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2S/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)24(22,23)21-20-19/h12-13,15-16H,2-11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRVPHKAQIHANY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60616383 | |
| Record name | 2-Dodecylbenzene-1-sulfonyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60616383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecylbenzenesulfonyl Azide | |
CAS RN |
79791-38-1 | |
| Record name | 2-Dodecylbenzene-1-sulfonyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60616383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Propanol, 1-chloro-3-[(1-methylethyl)amino]-, hydrochloride](/img/structure/B1591968.png)






